
2,3-Dichloro-1,4-benzoquinone
Overview
Description
2,3-Dichloro-1,4-benzoquinone is a useful research compound. Its molecular formula is C6H2Cl2O2 and its molecular weight is 176.98 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of 2,3-Dichloro-1,4-benzoquinone?
Methodological Answer: Structural confirmation requires a combination of techniques:
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking in charge-transfer complexes) .
- NMR spectroscopy : Identify substitution patterns (e.g., chlorine positions) and monitor reaction intermediates. For example, H NMR distinguishes hydroquinone and quinone forms .
- LC-MS : Track reaction pathways (e.g., nucleophilic substitution) by identifying molecular ion peaks and fragmentation patterns .
- IR spectroscopy : Detect functional groups (e.g., C=O stretching at ~1650 cm) .
Q. How can researchers determine the electrochemical properties of this compound in non-aqueous solvents?
Methodological Answer: Use single potential step chronoamperometry to measure diffusion coefficients () in solvents like acetonitrile. Key steps:
Prepare a three-electrode system (glassy carbon working electrode, Pt counter electrode, Ag/Ag reference).
Record current-time transients under controlled potential.
Apply the Cottrell equation: , where = electrode area, = concentration .
Data Example :
Solvent | Diffusion Coefficient (, cm/s) | Reference |
---|---|---|
Acetonitrile |
Advanced Research Questions
Q. How can computational models resolve contradictions in the oxidative reactivity of this compound?
Methodological Answer: Discrepancies in autoxidation rates (e.g., unexpected fast reactivity despite high redox potential) require DFT calculations to evaluate:
- Charge-transfer complex stability : Hydride transfer barriers and carbocation intermediate stability .
- Secondary orbital interactions : Overlap between substrate π orbitals and the quinone’s LUMO .
- Linear free energy relationships (LFER) : Correlate substituent electronic effects (Hammett σ values) with reaction rates .
Q. What strategies optimize the synthesis of charge-transfer complexes using this compound?
Methodological Answer: Design donor-acceptor systems with controlled stoichiometry:
Co-crystallization : Combine hydroquinone (donor) and quinone (acceptor) in a 1:1 molar ratio in methanol/water .
Stacking geometry : Ensure parallel molecular planes (tilt <2°) for π-π interactions (centroid distance: 3.5–3.9 Å) .
Hydrogen bonding : Stabilize networks via O–H···O interactions (e.g., water-mediated bridges) .
Q. How do substituents influence the antitumor activity of this compound derivatives?
Methodological Answer: Evaluate structure-activity relationships (SAR) through:
- In vivo testing : Inject derivatives into mice with ascitic sarcoma 180; measure tumor inhibition rates .
- Mechanistic assays :
Derivative (R Group) | Tumor Inhibition (%) | Hemolysis Threshold (mM) |
---|---|---|
R = H | 44 | 0.15 |
R = Cl | 68 | 0.08 |
R = NH | 52 | 0.12 |
Source: |
Q. Data Contradiction Analysis
Q. Why do some nucleophilic substitutions with this compound yield monosubstituted products instead of cyclized derivatives?
Methodological Answer: Contradictions arise from reaction conditions:
- Base selection : Triethylamine promotes monosubstitution, while stronger bases (e.g., KOtBu) enable cyclization via dianion intermediates .
- Steric effects : Bulky nucleophiles (e.g., pyrazole) hinder second substitution .
- Temperature : Heating (80°C) favors cyclization by overcoming kinetic barriers .
Q. How can researchers mitigate variability in this compound’s photochemical behavior?
Methodological Answer: Address light-induced variability via:
- Wavelength control : Use UV filters (e.g., 365 nm) to isolate specific excitation pathways .
- Quenching studies : Add radical scavengers (e.g., TEMPO) to identify reactive intermediates .
- Kinetic modeling : Fit time-resolved UV-vis data to pseudo-first-order rate equations .
Q. Method Development
Q. What advanced oxidation processes (AOPs) effectively degrade this compound in water?
Methodological Answer: Optimize AOPs using response surface methodology (RSM):
UV/HO : Vary HO concentration (0.1–1.0 mM) and UV intensity (10–50 mW/cm) .
Ozonation : Monitor ozone dosage (0.5–2.0 mg/L) and pH (3–9) .
Kinetic analysis : Use pseudo-second-order models to fit degradation curves () .
Properties
CAS No. |
26912-70-9 |
---|---|
Molecular Formula |
C6H2Cl2O2 |
Molecular Weight |
176.98 g/mol |
IUPAC Name |
2,3-dichlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H2Cl2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H |
InChI Key |
USAYMJGCALIGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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